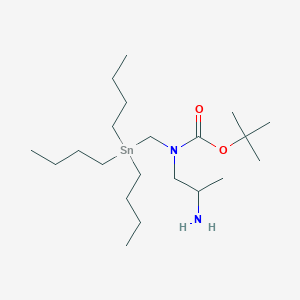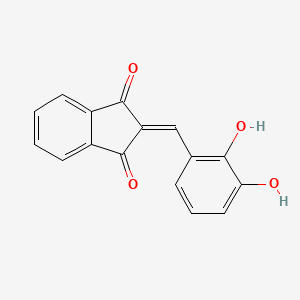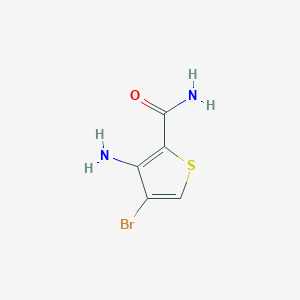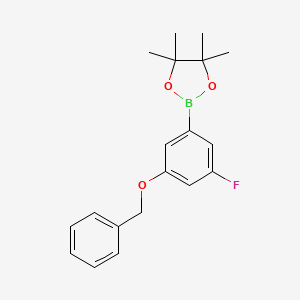
t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate is an organotin compound with a variety of applications in scientific research. It is a colorless liquid at room temperature and is slightly soluble in water. It is a versatile compound that can be used as a catalyst, reagent, and a ligand for metal complexes. It is also used in the synthesis of organic compounds and can be used as a chelating agent for metal ions.
科学的研究の応用
T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate has a number of applications in scientific research. It is used as a catalyst in the synthesis of organic compounds, as a reagent in organic synthesis, and as a ligand for metal complexes. It is also used in the synthesis of pharmaceuticals and other compounds. It has been used in the synthesis of peptides, nucleic acids, and other molecules. It is also used in the synthesis of metal complexes and as a chelating agent for metal ions.
作用機序
T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate acts as a catalyst in the synthesis of organic compounds. It is a Lewis acid that can form complexes with Lewis bases, such as amines, alcohols, and carboxylic acids. It can also act as a nucleophile and react with electrophiles to form covalent bonds. It can also form complexes with metal ions and act as a chelating agent.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical and physiological effects in humans. However, it has been studied in animals and has been found to have no adverse effects. It has been found to be non-toxic and non-carcinogenic in animal studies.
実験室実験の利点と制限
T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate has a number of advantages and limitations for lab experiments. It is a versatile compound that can be used as a catalyst, reagent, and a ligand for metal complexes. It is also relatively inexpensive and can be stored for long periods of time. However, it is slightly soluble in water and must be handled with care due to its potential toxicity.
将来の方向性
The potential applications of T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate are numerous and can be explored in a number of different ways. Future research could focus on the synthesis of new organic compounds using this compound as a catalyst. It could also be used to synthesize metal complexes and as a chelating agent for metal ions. Additionally, future research could focus on the biochemical and physiological effects of this compound in humans. Finally, further research could be conducted to explore the potential applications of this compound in pharmaceuticals and other compounds.
合成法
T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate can be synthesized from tributylstannane, 2-aminopropanol, and butyl bromide. The reaction involves the formation of an organotin intermediate which is then reacted with 2-aminopropanol to form the desired product. The reaction is carried out in an inert atmosphere at a temperature of 0°C.
特性
IUPAC Name |
tert-butyl N-(2-aminopropyl)-N-(tributylstannylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N2O2.3C4H9.Sn/c1-7(10)6-11(5)8(12)13-9(2,3)4;3*1-3-4-2;/h7H,5-6,10H2,1-4H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYWVIGGNCIIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN(CC(C)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46N2O2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)



